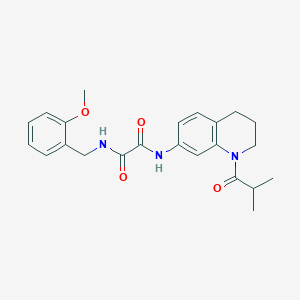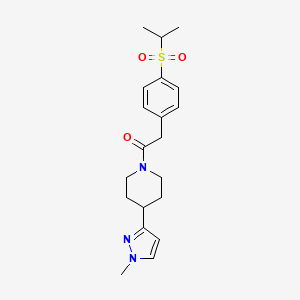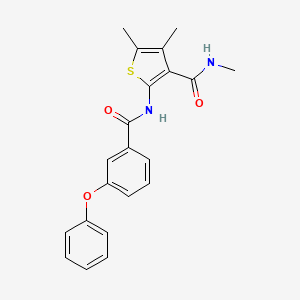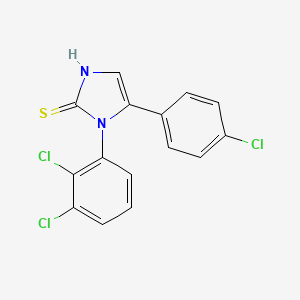![molecular formula C16H16FN5S2 B2852142 2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868222-37-1](/img/structure/B2852142.png)
2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
カタログ番号:
B2852142
CAS番号:
868222-37-1
分子量:
361.46
InChIキー:
VZVKHANHWOQDDP-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms. It includes a fluorophenyl group, a methylsulfanyl group, a triazol group, and a pyrimidine group. Detailed structural analysis would require more specific data or computational chemistry techniques .Physical And Chemical Properties Analysis
This compound has a molecular weight of 361.46. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources .科学的研究の応用
Molecular Structure and Potential Biological Activity
- The molecular structure of similar compounds has been reported in various crystal environments, indicating interest in their potential biological activity, especially in coordination compounds. Such studies often explore the hydrogen-bonding interactions and supramolecular architecture, which can be pivotal in designing drugs with specific biological targets (Canfora et al., 2010).
Process Development and Synthesis
- Research into the synthesis of similar compounds, like Voriconazole, a broad-spectrum triazole antifungal agent, provides insight into the chemical manipulation and process development of triazole-containing compounds. This includes discussions on diastereocontrol, organozinc derivatives, and synthetic routes, highlighting the complex chemistry involved in developing medically relevant compounds (Butters et al., 2001).
Catalysis and Solvent-Free Synthesis
- The catalyst- and solvent-free synthesis of related compounds through microwave-assisted Fries rearrangement showcases innovative approaches to chemical synthesis. These methods not only offer regioselective synthesis but also emphasize the importance of sustainable and efficient synthetic strategies (Moreno-Fuquen et al., 2019).
Antimicrobial Activity
- Some derivatives of pyrimidine and triazole have been synthesized and evaluated for their antimicrobial activity. This indicates that compounds with similar structures could potentially be explored for their efficacy against various microbial strains, suggesting a pathway toward developing new antibacterial or antifungal agents (Alsaedi et al., 2019).
Supramolecular Chemistry
- The study of supramolecular structures and interactions in compounds with similar chemical frameworks highlights the interest in utilizing these molecules for more than just their potential biological activity. Such research can lead to applications in materials science, including the development of new materials with specialized functions (Boese et al., 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5S2/c1-10-8-11(2)19-15(18-10)24-9-14-20-21-16(23-3)22(14)13-6-4-12(17)5-7-13/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVKHANHWOQDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=C(C=C3)F)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-[(dimethylamino)methyl]-1H-indole-4-carboxylic acid h...
Cat. No.: B2852061
CAS No.: 1326743-67-2
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-mor...
Cat. No.: B2852063
CAS No.: 1796966-94-3
2-(4-(isopropylthio)phenyl)-N-(pyridin-3-yl(tetrahydro-...
Cat. No.: B2852064
CAS No.: 2034406-05-6
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2...
Cat. No.: B2852065
CAS No.: 941940-15-4
![3-[(dimethylamino)methyl]-1H-indole-4-carboxylic acid hydrochloride](/img/structure/B2852061.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea](/img/structure/B2852063.png)


![1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol](/img/structure/B2852067.png)

![N-(4-ethoxyphenyl)-4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]benzamide](/img/structure/B2852069.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2852072.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone](/img/structure/B2852074.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide](/img/structure/B2852077.png)
![N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2852082.png)
